BenchChemオンラインストアへようこそ!

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide

μ-opioid receptor biased agonism G protein signaling

The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide (ID110460001; CAS 1110883-26-5) is a synthetic small-molecule acetamide derivative featuring a 1,4-benzodioxine core linked to a dimethylamino-phenylethyl side chain. It was computationally discovered and experimentally validated as a novel μ-opioid receptor (OPRM) and δ-opioid receptor (OPRD) dual-biased agonist that preferentially activates the G protein pathway while functioning as a very weak partial agonist for the β-arrestin-2 pathway.

Molecular Formula C20H24N2O3
Molecular Weight 340.423
CAS No. 1110883-26-5
Cat. No. B2552594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide
CAS1110883-26-5
Molecular FormulaC20H24N2O3
Molecular Weight340.423
Structural Identifiers
SMILESCN(C)C(CNC(=O)CC1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3
InChIInChI=1S/C20H24N2O3/c1-22(2)17(16-6-4-3-5-7-16)14-21-20(23)13-15-8-9-18-19(12-15)25-11-10-24-18/h3-9,12,17H,10-11,13-14H2,1-2H3,(H,21,23)
InChIKeyLWZACHFUFUKWNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide (CAS 1110883-26-5): A Structurally Defined μ,δ-Opioid Receptor Dual-Biased Agonist for Next-Generation Analgesic Research


The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide (ID110460001; CAS 1110883-26-5) is a synthetic small-molecule acetamide derivative featuring a 1,4-benzodioxine core linked to a dimethylamino-phenylethyl side chain [1]. It was computationally discovered and experimentally validated as a novel μ-opioid receptor (OPRM) and δ-opioid receptor (OPRD) dual-biased agonist that preferentially activates the G protein pathway while functioning as a very weak partial agonist for the β-arrestin-2 pathway [1]. Unlike first-generation biased agonists (oliceridine, PZM21) that failed to demonstrate clinical benefit, ID110460001 exhibits high intrinsic efficacy for the G protein pathway that is resistant to receptor-depletion attenuation, and it engages a distinct receptor binding mode involving hydrogen bonds with Gln126 and Tyr328 and hydrophobic contacts with Val302 that are absent in earlier biased ligands [1].

Why Unvalidated Substitutes for CAS 1110883-26-5 Risk Compromising μ,δ Dual-Biased Agonist Research Outcomes


Generic substitution of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide with structurally similar benzodioxine-acetamide analogs or other dual-biased opioid agonists is not scientifically valid because opioid receptor biased agonism is exquisitely sensitive to subtle structural changes. Prior biased agonists such as oliceridine exhibit Hill slopes markedly below 1.0 (0.4 for OPRM Gi), indicating multiple binding sites or concomitant pathway activation, whereas ID110460001 displays a Hill slope of 1.0, consistent with a unity binding mode that drives predictably higher intrinsic efficacy [1]. Even within the same chemical series, the sister compound ID110460002 shows differential OPRD intrinsic efficacy that is tissue-expression-level-dependent, while ID110460001 and ID110460003 lose maximum OPRD response asymptote upon receptor depletion [1]. Consequently, procurement of an unvalidated analog cannot guarantee the specific Gi-pathway bias signature and intrinsic efficacy profile required for reproducible experimental outcomes [1].

Quantitative Comparator Evidence: How ID110460001 (CAS 1110883-26-5) Differentiates from Prior Biased Agonists and Series Analogs


OPRM G Protein Pathway Emax and Hill Slope: ID110460001 vs. Oliceridine and PZM21

ID110460001 demonstrates full agonist efficacy for the OPRM Gi pathway with a Gi Emax of 102.3% ± 10.4 (relative to DAMGO) and a Hill slope of 1.0, indicating a unity ligand-binding mode [1]. In contrast, oliceridine shows a comparable Gi Emax of 100.8% ± 30.5 but with a Hill slope of 0.4, suggesting multiple binding sites or simultaneous activation of confounding pathways. PZM21 yields a lower Gi Emax of 91.3% ± 10.1 with a Hill slope of 0.7. The Hill slope approaching zero in oliceridine is associated with disappearance of the maximal asymptote in concentration–response curves, reducing its reliability as a biased agonist tool [1].

μ-opioid receptor biased agonism G protein signaling functional selectivity

β-Arrestin-2 Recruitment Emax at OPRM: Quantifying the Bias Window

The degree of biased agonism is defined by the separation between G protein pathway activation and β-arrestin-2 recruitment. ID110460001 achieves a β-arrestin-2 Emax of 12.9% ± 0.6 at OPRM, classifying it as a very weak partial agonist for the arrestin pathway [1]. Oliceridine produces an even lower β-arrestin-2 Emax of 2.4% ± 1.1, but this comes at the cost of a severely compromised Hill slope (0.4) and high variance. PZM21 yields a β-arrestin-2 Emax of 2.7% ± 0.8. The bias window (Gi Emax minus β-arrestin-2 Emax) is 89.4 percentage points for ID110460001 versus 98.4 for oliceridine and 88.6 for PZM21, but ID110460001 is the only compound that simultaneously achieves a Hill slope of 1.0 and a β-arrestin-2 Emax below 15% [1].

β-arrestin-2 biased agonism functional selectivity OPRM

Intrinsic Efficacy by Furchgott Analysis: ID110460001 vs. DAMGO and Oliceridine Under Receptor Inactivation

Using the Furchgott method with the irreversible OPRM antagonist β-FNA, ID110460001 maintained an Emax of 73.8% ± 3.8 after partial receptor inactivation, which is higher than the Emax retained by the reference full agonist DAMGO [1]. This confirms that the observed efficacy of ID110460001 arises from high intrinsic efficacy rather than from amplification effects due to overexpressed receptors. In contrast, oliceridine and PZM21 were previously characterized as weak partial agonists in the G protein pathway when amplification was corrected, indicating that their apparent full agonism in standard assays is an artifact of receptor overexpression [1].

intrinsic efficacy Furchgott method receptor depletion OPRM

Dual-Biased Agonism at OPRD: ID110460001 vs. Oliceridine

ID110460001 was designed and validated as a dual-biased agonist with significant activity at both OPRM and OPRD. At OPRD, ID110460001 shows a Gi Emax of 88.9% ± 11.1 with a Hill slope of 1.4 and a β-arrestin-2 Emax of 7.4% ± 10.2 [1]. By comparison, oliceridine is a biased agonist only for OPRM, with a substantially lower OPRD Gi Emax of 63.4% ± 16 and a Hill slope of 1.3 [1]. PZM21 demonstrates stronger OPRD Gi activation (Emax 98.3% ± 6.8) but with a weaker Hill slope of 0.8. The dual-biased profile of ID110460001 (i.e., Gi bias maintained at both μ and δ receptors) cannot be achieved with oliceridine [1].

δ-opioid receptor dual agonism biased agonism OPRD

Binding Mode Differentiation: Unique Hydrogen Bond and Hydrophobic Contacts vs. Oliceridine and PZM21

In the human OPRM homology model, ID110460001 (and its series analogs ID110460002 and ID110460003) forms hydrogen bonds with Gln126 and Tyr328, and engages hydrophobic interactions with Val302 through its N-dimethyl group and benzodioxine core [1]. Additionally, ID110460001 forms a π–sulfur interaction between its benzene ring and Met153. Neither oliceridine nor PZM21 forms the hydrogen bonds with Gln126 and Tyr328, and both fail to establish contact with Val302 [1]. These additional receptor contacts in ID110460001 are proposed to stabilize a distinct receptor conformation that yields higher intrinsic efficacy and unity-biased signaling [1].

molecular docking binding mode OPRM homology model ligand–receptor interaction

Series SAR Differentiation: ID110460001 vs. ID110460002 and ID110460003 in OPRD Intrinsic Efficacy

Within the three-compound series, ID110460001 and ID110460003 lose the maximum asymptote in OPRD concentration–response curves upon receptor depletion, indicating that their OPRD efficacy is affected by receptor number, whereas ID110460002 retains OPRD response even under reduced receptor populations [1]. ID110460001's OPRD Gi log(max/EC50) of 7.3 is lower than ID110460002's 7.9, consistent with ID110460002 possessing a better OPRD profile in receptor-depleted conditions. This SAR insight means that among the three dual-biased agonists, ID110460001 represents the compound with the strongest OPRM-centric bias signature, while ID110460002 offers broader OPRD coverage [1].

structure–activity relationship OPRD intrinsic efficacy series analog comparison

High-Impact Research and Procurement Scenarios for ID110460001 (CAS 1110883-26-5)


OPRM-Selective Biased Agonist Tool Compound for G Protein Signaling Pathway Dissection

ID110460001 serves as a validated tool compound for experiments requiring selective activation of the OPRM G protein pathway with minimal β-arrestin-2 recruitment. Its Hill slope of 1.0 ensures that concentration–response relationships follow a classic sigmoidal curve with a clear maximal asymptote, enabling accurate EC50 determination and reproducible dose–response analyses. This profile makes it directly suitable for cAMP inhibition assays and downstream G protein signaling studies where oliceridine's shallow Hill slope (0.4) would confound interpretation [1].

Furchgott-Based Intrinsic Efficacy Studies Requiring Receptor-Depletion-Resistant Agonists

Researchers conducting Furchgott analysis to discriminate between high intrinsic efficacy and receptor-amplification artifacts should use ID110460001 as the representative dual-biased agonist. Its ability to retain 73.8% Emax under β-FNA-mediated receptor inactivation—higher than DAMGO—confirms that its activity is not an artifact of overexpressed receptor systems. This contrasts with oliceridine and PZM21, which behave as weak partial agonists in the G protein pathway once amplification is corrected [1].

Molecular Docking and Binding Mode Studies Targeting the OPRM Gln126–Tyr328–Val302 Interaction Network

For structural biology and computational chemistry groups investigating ligand–OPRM binding interactions, ID110460001 provides a unique pharmacophore template. Its verified hydrogen bonds with Gln126 and Tyr328 and hydrophobic contact with Val302 define a binding mode that is orthogonal to that of oliceridine and PZM21. Procurement of ID110460001 enables docking validation and structure-based design campaigns aiming to exploit these additional receptor contacts for next-generation biased agonist optimization [1].

SAR Comparator Studies Requiring the Benzodioxine Scaffold with Defined OPRM-Centric Bias

In structure–activity relationship programs exploring the benzodioxine-acetamide chemotype, ID110460001 represents the OPRM-biased reference compound with characterized OPRD receptor-depletion sensitivity. Its SAR position—full OPRM Gi agonism, unity Hill slope, and OPRD efficacy that loses maximum asymptote upon receptor depletion—differentiates it from ID110460002 (OPRD-resistant) and ID110460003 (similar OPRD sensitivity but altered OPRM Hill slope of 1.5). Purchasing specifically ID110460001 ensures that SAR conclusions are drawn against the correct comparator within the series [1].

Quote Request

Request a Quote for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.